molecular formula C12H19NO2 B1293108 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid CAS No. 1142202-12-7

2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid

Cat. No. B1293108
CAS RN: 1142202-12-7
M. Wt: 209.28 g/mol
InChI Key: JEJLOBFIYARNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopenta[c]pyrrole derivatives is reported in several papers. For instance, the synthesis of 1,3-disubstituted 2,4,5,6-tetrahydro-4,6,6-trimethyl-2-phenylcyclopenta[c]pyrrole-4-carboxamides is described, highlighting the importance of substituents at specific positions for biological activity . Additionally, the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole derivatives is developed based on [3 + 2] cycloaddition reactions, demonstrating the potential of these scaffolds for drug discovery . These syntheses often involve cyclopropanation reactions, as seen in the highly enantioselective intramolecular cyclopropanation catalyzed by dirhodium(II) complexes .

Molecular Structure Analysis

The molecular structure of cyclopenta[c]pyrrole derivatives is often elucidated using techniques such as X-ray diffraction studies. For example, the conformational properties of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives were explored to demonstrate their potential for generating libraries of 3D-shaped molecules . The structural elucidation of oligomers and type I isomers of porphyrinogens and hexaphyrinogens from 2-(hydroxymethyl)pyrroles also contributes to the understanding of the molecular structure of related compounds .

Chemical Reactions Analysis

The chemical reactivity of cyclopenta[c]pyrrole derivatives is diverse. The formation of 1,3a,3b,4,6a,6b-hexahydrocyclopenta[3,4]cyclobuta[1,2-b]pyrroles from dimethyl acetylenedicarboxylate and 1-aryl-1,4-dihydropyridines is an example of the addition reactions these compounds can undergo . Moreover, the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with aliphatic esters to synthesize new cyclopenta[b]pyrroles and related structures indicates the versatility of these compounds in forming various heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[c]pyrrole derivatives are influenced by their substituents. For instance, the monohydroxymethyl derivatives of cyclopentapyrroles show significant antiulcer activity, which is comparable to the parent compound when administered orally . The inhibitory activity of cyclopropane derivatives on mammalian topoisomerase II also highlights the biological relevance of these compounds . The influence of different substituents on the potency of these inhibitors suggests that minor changes in the molecular structure can significantly affect their physical and chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Enantiopure Compounds : The synthesis of enantiopure bicyclic proline analogues, including hexahydrocyclopenta[b]pyrrole-6a(1H)-carboxylic acid, employs a tandem Strecker-nucleophilic cyclization reaction, demonstrating the utility of 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid in the synthesis of complex amino acids (Kopylova et al., 2010).
  • Structural Analysis in Drug Discovery : X-ray crystal structure analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, obtained by alkylation with related compounds, highlights its role in understanding the molecular structure and potential drug interactions (Cetina et al., 2004).

Biological Evaluation and Pharmacological Research

  • Biological Evaluation of Pyrrole Derivatives : The biological activities of various pyrrole derivatives, including anti-inflammatory and antibacterial properties, have been studied. These activities indicate the potential application of related compounds in medicinal chemistry and drug development (Bhardwaj & Sharma, 2021).
  • Enzyme Inhibition Studies : Research on cyclopropane derivatives, which are structurally similar, has shown their inhibitory effects on specific enzymes in plants, suggesting potential agricultural applications (Dourtoglou & Koussissi, 2000).

Applications in Material Science

  • Supramolecular Chemistry : The study of pyrrole-2-carboxylates, with similar ring structures, shows their role in forming robust supramolecular synthons, which are crucial for crystal engineering and the development of new materials (Yin & Li, 2006).

Advanced Synthesis Techniques

  • Asymmetric Total Synthesis : Research into the total synthesis of complex organic compounds, like ryanodol and ryanodine, which involve pyrrole carboxylic acid derivatives, demonstrates the compound's relevance in advanced synthetic methodologies (Masuda et al., 2016).

properties

IUPAC Name

2-(cyclopropylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-11(15)12-5-1-2-10(12)7-13(8-12)6-9-3-4-9/h9-10H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLOBFIYARNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)C(=O)O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141473
Record name Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid

CAS RN

1142202-12-7
Record name Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.